Bli-489

Catalog No.
S521542
CAS No.
623564-40-9
M.F
C13H10N3NaO4S
M. Wt
327.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bli-489

CAS Number

623564-40-9

Product Name

Bli-489

IUPAC Name

sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C13H10N3NaO4S

Molecular Weight

327.29 g/mol

InChI

InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1

InChI Key

RFSWVJXWZXQOSW-ZDFSRXSCSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BLI-489 Hydrate; BLI489 Hydrate; BLI 489 Hydrate; BLI-489; BLI 489; BLI489;

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

The exact mass of the compound BLI-489 hydrate is 345.0395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BLI-489 (CAS 623564-40-9), also known as WAY-185489, is a bicyclic 6-methylidene penem β-lactamase inhibitor typically supplied as a sodium salt hydrate [1]. Unlike traditional penicillin-based sulfones, BLI-489 is structurally engineered to provide broad-spectrum covalent inhibition across Ambler Class A, Class C (AmpC), and Class D (OXA-type) serine β-lactamases[2]. In procurement and assay design, it serves as a critical benchmark compound for restoring the efficacy of β-lactam antibiotics, such as piperacillin and imipenem, against multidrug-resistant Gram-negative pathogens[2]. Its stable formulation and defined solubility profile make it a reliable precursor and reference standard for in vitro susceptibility testing, structural enzymology, and the development of next-generation antimicrobial combinations targeting carbapenem-resistant Enterobacterales (CRE) [1].

Substituting BLI-489 with legacy β-lactamase inhibitors like tazobactam, sulbactam, or clavulanic acid fundamentally compromises assay integrity when targeting modern resistant strains. Traditional inhibitors are highly effective against Class A enzymes but lack meaningful activity against Class C (AmpC) and Class D (OXA) β-lactamases, which are increasingly prevalent in clinical isolates[1]. While non-β-lactam inhibitors like avibactam offer broad coverage, BLI-489 provides a distinct mechanistic pathway by forming a highly stable, seven-membered dihydrothiazepine post-acylation adduct that resists rapid deacylation [2]. Using tazobactam instead of BLI-489 in preclinical screening models results in a failure to accurately capture the susceptibility of AmpC-derepressed or OXA-producing Enterobacteriaceae, leading to false-resistant assay artifacts and incomplete efficacy profiles [1].

Superior Susceptibility Restoration in Enteric Bacilli vs. Tazobactam

In standardized in vitro susceptibility panels, BLI-489 demonstrates a significantly higher capacity to restore piperacillin activity against resistant enteric bacilli compared to tazobactam [1]. When tested against piperacillin-nonsusceptible strains (MIC ≥ 32 μg/ml), the combination of piperacillin and BLI-489 successfully inhibited 92% of the isolates at a concentration of ≤16 μg/ml. In direct contrast, the piperacillin-tazobactam baseline combination only achieved a 66% inhibition rate under identical conditions [1].

Evidence DimensionInhibition rate of piperacillin-nonsusceptible enteric bacilli
Target Compound Data92% inhibition (Piperacillin + BLI-489 at ≤16 μg/ml)
Comparator Or Baseline66% inhibition (Piperacillin + Tazobactam at ≤16 μg/ml)
Quantified Difference26% absolute increase in susceptibility restoration
ConditionsIn vitro susceptibility testing with a constant inhibitor concentration of 4 μg/ml

Buyers developing screening panels for AmpC- and ESBL-producing strains must select BLI-489 over tazobactam to prevent false-resistance artifacts and accurately model broad-spectrum inhibition.

Nanomolar IC50 Potency Against Class C (AmpC) β-Lactamases

BLI-489 provides highly potent, time-dependent inhibition of Class C enzymes, a category where legacy inhibitors fail [1]. Biochemical assays demonstrate that BLI-489 achieves an IC50 of 30 ± 1 nM against AmpC after 10 minutes of incubation[1]. This low-nanomolar potency is comparable to advanced non-β-lactam inhibitors like avibactam and is vastly superior to tazobactam and clavulanic acid, which exhibit negligible AmpC inhibition and cannot be used as reliable benchmarks for Class C activity [1].

Evidence DimensionIC50 against AmpC β-lactamase
Target Compound Data30 ± 1 nM (at 10 min incubation)
Comparator Or BaselineTazobactam / Clavulanic acid (Negligible/ineffective against AmpC)
Quantified DifferenceShift from non-inhibitory to low-nanomolar potency
ConditionsIn vitro fluorogenic biochemical assay

For enzymology assays and structural biology, BLI-489 is required as a positive control for potent Class C inhibition where traditional sulfones are inactive.

Low Spontaneous Resistance Development for Stable Assay Baselines

A critical factor in long-term microbiological modeling is the stability of the compound against spontaneous resistance. BLI-489 exhibits a highly stable resistance profile, with a spontaneous mutation frequency of ≤1.0 × 10^-9 when tested against multiple β-lactamase-producing strains, including E. coli (OXA-3, SHV-1), K. pneumoniae, and AmpC-producing E. cloacae [1]. Furthermore, the mutant prevention concentration (MPC) remains ≤32 mg/L across these strains, ensuring that baseline MIC values remain stable during serial passage without rapid degradation of efficacy [1].

Evidence DimensionSpontaneous mutation frequency
Target Compound Data≤1.0 × 10^-9
Comparator Or BaselineStandard high-stability threshold for preclinical antimicrobial screening
Quantified DifferenceMaintains stable MICs with negligible spontaneous mutation in Enterobacteriaceae
Conditions10-day serial passage on agar plates containing piperacillin/BLI-489

Procuring BLI-489 ensures high reproducibility in longitudinal resistance modeling, preventing rapid mutation artifacts that complicate data interpretation.

Formation of a Highly Stable Post-Acylation Adduct

The structural mechanism of BLI-489 differentiates it fundamentally from traditional β-lactam inhibitors. Upon acylation by the target enzyme, BLI-489 undergoes a specific rearrangement to form a highly stable, seven-membered dihydrothiazepine product [1]. In contrast, traditional inhibitors like tazobactam form labile cis- and trans-enamines or imines that are prone to rapid deacylation, particularly in Class D enzymes [1]. This structural rearrangement leads to poor activation of the hydrolytic water molecule, locking the enzyme in a stable inhibited state [1].

Evidence DimensionPost-acylation complex stability
Target Compound DataForms a stable seven-membered dihydrothiazepine adduct
Comparator Or BaselineTazobactam/Sulbactam (Form labile enamines/imines with rapid deacylation)
Quantified DifferenceShift from transient inhibition to stable, locked acyl-enzyme complex
ConditionsMechanistic and crystallographic evaluation of enzyme-inhibitor kinetics

Researchers conducting X-ray crystallography or mass spectrometry on inhibited β-lactamase complexes require BLI-489 to trap the enzyme in a stable state that traditional inhibitors cannot achieve.

Preclinical Antimicrobial Combination Screening

Because BLI-489 successfully restores piperacillin susceptibility in 92% of nonsusceptible enteric bacilli, it is the optimal benchmark inhibitor for developing and validating new β-lactam combinations against AmpC- and OXA-producing Enterobacteriaceae [1].

Structural Biology and Crystallography of Class C/D Enzymes

The unique ability of BLI-489 to rearrange into a stable seven-membered dihydrothiazepine adduct makes it an ideal ligand for X-ray crystallography and structural mapping, as it traps the enzyme in a highly stable post-acylation state unlike labile traditional inhibitors [2].

Longitudinal Resistance and Mutation Modeling

With a spontaneous mutation frequency of ≤1.0 × 10^-9, BLI-489 is highly suited for serial passage assays and mutant prevention concentration (MPC) testing, providing a stable baseline that prevents rapid resistance artifacts during long-term experimental workflows [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Exact Mass

327.02897126 Da

Monoisotopic Mass

327.02897126 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R56JYB8P8Z

MeSH Pharmacological Classification

beta-Lactamase Inhibitors

Wikipedia

Bli-489

Dates

Last modified: 08-15-2023
1: Kim J, Ding T, Ahn J. Relationship between β-lactamase production and resistance phenotype in Klebsiella pneumoniae strains. FEMS Microbiol Lett. 2017 Jul 6;364(13). doi: 10.1093/femsle/fnx116. PubMed PMID: 28591808.
2: Swathi CH, Chikala R, Ratnakar KS, Sritharan V. A structural, epidemiological & genetic overview of Klebsiella pneumoniae carbapenemases (KPCs). Indian J Med Res. 2016 Jul;144(1):21-31. doi: 10.4103/0971-5916.193279. Review. PubMed PMID: 27834322; PubMed Central PMCID: PMC5116894.
3: Curcio D. Multidrug-resistant Gram-negative bacterial infections: are you ready for the challenge? Curr Clin Pharmacol. 2014 Feb;9(1):27-38. Review. PubMed PMID: 23489027.
4: Ruzin A, Petersen PJ, Jones CH. Resistance development profiling of piperacillin in combination with the novel {beta}-lactamase inhibitor BLI-489. J Antimicrob Chemother. 2010 Feb;65(2):252-7. doi: 10.1093/jac/dkp435. Epub 2009 Dec 11. PubMed PMID: 20008048.
5: Petersen PJ, Jones CH, Venkatesan AM, Bradford PA. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection. Antimicrob Agents Chemother. 2009 Apr;53(4):1698-700. doi: 10.1128/AAC.01549-08. Epub 2009 Feb 2. PubMed PMID: 19188386; PubMed Central PMCID: PMC2663108.
6: Petersen PJ, Jones CH, Venkatesan AM, Mansour TS, Projan SJ, Bradford PA. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489. Antimicrob Agents Chemother. 2009 Feb;53(2):370-84. doi: 10.1128/AAC.01047-08. Epub 2008 Nov 10. PubMed PMID: 19001109; PubMed Central PMCID: PMC2630610.

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